1,1,1-trifluoro-N,N-dimethylmethanesulfonamide

Catalog No.
S794838
CAS No.
28048-17-1
M.F
C3H6F3NO2S
M. Wt
177.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-trifluoro-N,N-dimethylmethanesulfonamide

CAS Number

28048-17-1

Product Name

1,1,1-trifluoro-N,N-dimethylmethanesulfonamide

IUPAC Name

1,1,1-trifluoro-N,N-dimethylmethanesulfonamide

Molecular Formula

C3H6F3NO2S

Molecular Weight

177.15 g/mol

InChI

InChI=1S/C3H6F3NO2S/c1-7(2)10(8,9)3(4,5)6/h1-2H3

InChI Key

GSIWUFBWQIELGP-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C(F)(F)F

Canonical SMILES

CN(C)S(=O)(=O)C(F)(F)F
  • Chemical Intermediate

    Due to the presence of a sulfonamide functional group, 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide has the potential to be a useful intermediate in the synthesis of other sulfonamide-containing molecules, which are a class of compounds with diverse applications in medicinal chemistry PubChem, National Institutes of Health: . However, specific examples of its use in this context are not available in the scientific literature.

  • Research Reagent

1,1,1-Trifluoro-N,N-dimethylmethanesulfonamide is a chemical compound with the molecular formula C3H6F3NO2SC_3H_6F_3NO_2S and a CAS number of 28048-17-1. It appears as a colorless liquid and is notable for its trifluoromethyl group, which imparts unique properties that enhance its reactivity and solubility in various solvents. This compound is primarily used in organic synthesis due to its strong nucleophilic characteristics and ability to participate in diverse

  • Nucleophilic Substitutions: The compound can act as a nucleophile, allowing it to replace other groups in various substrates.
  • Deprotonations: It can undergo deprotonation reactions, which are essential in forming reactive intermediates.
  • Metal-Catalyzed Transformations: This compound can participate in reactions facilitated by metal catalysts, expanding its utility in synthetic chemistry .

The synthesis of 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide typically involves the following methods:

  • Reactions of Sulfonyl Chlorides: One common method is the reaction of trifluoromethanesulfonyl chloride with dimethylamine. This process yields the desired sulfonamide through nucleophilic attack.
  • Alternative Routes: Other synthetic pathways may involve different amines or variations in reaction conditions to optimize yield and purity .

This compound finds applications primarily in:

  • Organic Synthesis: Due to its strong nucleophilic properties, it is widely used as a reagent in various synthetic pathways.
  • Pharmaceutical Development: Its unique properties make it a candidate for developing new pharmaceutical agents.
  • Material Science: The compound may also be explored for use in advanced materials due to its chemical stability and reactivity .

Several compounds share structural similarities with 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N,N-DimethylsulfamideC2H7NOSC_2H_7NOSLacks fluorine; used mainly as a sulfonamide
Trifluoromethanesulfonic acidCF3SO3HCF_3SO_3HStrong acid; used as a sulfonating agent
N,N-DimethyltrifluoromethanesulfonamideC3H6F3NO2SC_3H_6F_3NO_2SSimilar structure but varies in substitution patterns

Uniqueness: The presence of three fluorine atoms in the trifluoromethyl group distinguishes 1,1,1-trifluoro-N,N-dimethylmethanesulfonamide from other similar compounds. This feature enhances its reactivity and solubility compared to non-fluorinated analogs .

XLogP3

0.7

Other CAS

28048-17-1

Wikipedia

AI 3-10742

Dates

Modify: 2023-07-21

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